6-(6-Bromo-2-methylquinolin-4-yl)-3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Description
The compound 6-(6-Bromo-2-methylquinolin-4-yl)-3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole belongs to the triazolo-thiadiazole class, a heterocyclic system known for diverse pharmacological activities. Its structure combines a triazolo[3,4-b][1,3,4]thiadiazole core with a 6-bromo-2-methylquinoline moiety and an ethyl substituent. This design leverages the electron-withdrawing bromine atom and the planar quinoline ring to enhance binding interactions in biological systems, while the ethyl group may improve lipophilicity .
Properties
IUPAC Name |
6-(6-bromo-2-methylquinolin-4-yl)-3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN5S/c1-3-13-18-19-15-21(13)20-14(22-15)11-6-8(2)17-12-5-4-9(16)7-10(11)12/h4-7H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIPSOTQTRAHIDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1N=C(S2)C3=C4C=C(C=CC4=NC(=C3)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
The compound 6-(6-Bromo-2-methylquinolin-4-yl)-3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has shown excellent activities against Gram-negative and Gram-positive bacteria. It interacts with bacterial DNA gyrase, a type II topoisomerase present in bacteria, showing remarkable affinity. The nature of these interactions is likely due to the compound’s ability to bind to the active site of the enzyme, inhibiting its function.
Cellular Effects
Similar compounds have shown to induce apoptosis in cancer cells. They can influence cell function by arresting the cell cycle at the G2/M phase and upregulating pro-apoptotic genes while downregulating anti-apoptotic genes.
Molecular Mechanism
It is known that it exerts its effects at the molecular level by binding to the bacterial DNA gyrase. This binding interaction inhibits the function of the enzyme, leading to the disruption of DNA replication and transcription, ultimately causing bacterial death.
Temporal Effects in Laboratory Settings
Similar compounds have shown stability and long-term effects on cellular function in in vitro studies.
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been reported yet. Similar compounds have shown cytotoxic activities against cancer cells in animal models.
Biological Activity
6-(6-Bromo-2-methylquinolin-4-yl)-3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activities associated with this compound, including its synthesis, pharmacological effects, and structure-activity relationships (SAR).
Synthesis
The synthesis of this compound typically involves the reaction of 2-methylquinoline derivatives with [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole under specific reaction conditions. The methods often utilize various solvents and catalysts to optimize yield and purity.
Biological Activities
The compound exhibits a range of biological activities that are summarized below:
Antimicrobial Activity
Research indicates that derivatives of triazolo-thiadiazoles possess significant antimicrobial properties. For instance:
- Antibacterial Effects : Compounds similar to this compound have demonstrated activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus .
- Antifungal Properties : The compound has also shown efficacy against fungal pathogens like Candida albicans .
Anticancer Activity
Several studies have highlighted the potential of triazolo-thiadiazole derivatives in cancer therapy:
- Mechanism of Action : The anticancer effects are attributed to the inhibition of specific enzymes involved in cell proliferation and survival pathways. For example, compounds have been noted to act as inhibitors of carbonic anhydrase and other enzymes linked to tumor growth .
- Case Studies : In vitro studies have shown that certain derivatives can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .
Anti-inflammatory and Analgesic Effects
The compound has been evaluated for its anti-inflammatory properties:
- Inflammation Models : In animal models of inflammation, derivatives exhibited reduced edema and pain response when compared to control groups .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for the development of more effective derivatives:
- Key Modifications : Substituents on the quinoline ring and variations in the thiadiazole structure significantly influence biological activity. For example, bromination at specific positions enhances antimicrobial potency while maintaining low toxicity levels .
Data Summary
The following table summarizes key findings on the biological activity of this compound:
| Biological Activity | Test Organism/Model | Result |
|---|---|---|
| Antibacterial | E. coli | Effective at micromolar concentrations |
| Antifungal | C. albicans | Significant inhibition observed |
| Anticancer | MCF-7 Cell Line | Induced apoptosis at IC50 values < 20 µM |
| Anti-inflammatory | Rat Paw Edema Model | Reduced edema by 50% compared to control |
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds containing the quinoline and triazole structures exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound's mechanism may involve the inhibition of specific oncogenic pathways or interference with cellular proliferation signals. Research has shown that quinoline derivatives can inhibit BCL6, a transcriptional repressor involved in diffuse large B-cell lymphoma (DLBCL) .
- Case Studies : In vivo studies utilizing xenograft models have demonstrated that compounds similar to this one can effectively reduce tumor growth when administered at therapeutic doses .
Antimicrobial Properties
The incorporation of thiadiazole in the structure enhances antimicrobial activity. Various studies have reported that thiadiazoles exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria.
- Research Findings : A study highlighted the effectiveness of thiadiazole derivatives against resistant strains of bacteria, suggesting that the compound could be a candidate for developing new antibiotics .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of any compound.
| Parameter | Value |
|---|---|
| Oral Bioavailability | High |
| Half-life | 4.5 hours |
| Maximum Concentration (Cmax) | 8821 nM |
| Clearance Rate (CL) | 0.9 mL/min/kg |
These parameters suggest favorable absorption and distribution characteristics for therapeutic use .
Therapeutic Potential
Given its diverse biological activities, 6-(6-Bromo-2-methylquinolin-4-yl)-3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole holds promise in several therapeutic areas:
- Cancer Treatment : Targeting specific cancers like DLBCL through BCL6 inhibition.
- Infectious Diseases : Potential development as a new class of antibiotics against resistant bacterial strains.
- Inflammatory Disorders : Exploration of anti-inflammatory properties due to its structural analogies with other known anti-inflammatory agents.
Comparison with Similar Compounds
Substituents on the Triazolo-Thiadiazole Core
Physicochemical Properties
Melting Points and Solubility
Spectroscopic Data
- IR Spectroscopy : NH and SH stretches (~3200–3400 cm⁻¹) confirm cyclization in analogues () .
- ¹H NMR: Aromatic protons in quinoline (δ 7.5–8.5 ppm) and triazole (δ 8.0–8.3 ppm) distinguish the target compound from phenyl-substituted analogues (δ 6.8–7.4 ppm) .
Anticancer Potential
- Target Compound: Bromine and quinoline may enhance DNA intercalation or kinase inhibition, though specific data are unavailable.
- Compound 106 () : 6-[3-(4-Fluorophenyl)-1H-pyrazol-4-yl]-3-[(2-naphthyloxy)methyl] derivative showed superior activity against HepG2 liver cancer cells (IC₅₀ < 1 µM) compared to doxorubicin .
- Adamantyl Derivatives () : Demonstrated antiproliferative effects via apoptosis induction .
Antimicrobial Activity
- Microwave-Synthesized Analogues () : Compound 3g exhibited broad-spectrum antibacterial activity (MIC: 8–16 µg/mL) .
- Imidazo-Thiadiazoles (): Inhibited E. coli and Pseudomonas aeruginosa (MIC: 32–64 µg/mL) .
Molecular and Computational Data
Q & A
Q. What are the standard synthetic routes for the triazolo[3,4-b][1,3,4]thiadiazole core in this compound?
The triazolo-thiadiazole scaffold is typically synthesized via cyclocondensation of 4-amino-3-mercapto-1,2,4-triazole derivatives with carboxylic acids or their derivatives under acidic conditions. For example, refluxing 4-amino-3-mercapto-5-ethyl-1,2,4-triazole with an aryl/heteroaryl carboxylic acid in POCl₃ achieves cyclization via electrophilic activation of the carbonyl group . Key intermediates like 4-amino-3-mercapto-triazoles are prepared through multi-step reactions involving hydrazine and thiocarbohydrazide . Yield optimization (e.g., 49% in ethanol-DMF) requires precise stoichiometric control and post-reaction neutralization .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- 1H NMR : Identifies substituent environments (e.g., ethyl groups at δ 1.3–1.5 ppm, quinoline protons at δ 7.5–8.5 ppm) .
- IR spectroscopy : Confirms functional groups (e.g., C=S stretches at 650–750 cm⁻¹, C-Br at ~550 cm⁻¹) .
- Elemental analysis : Validates purity (>95% C, H, N, S content) .
- HPLC : Assesses purity (>98% by reverse-phase C18 columns) .
Q. How is the antifungal activity of this compound initially screened?
Antifungal potential is evaluated via in vitro assays against Candida spp. or Aspergillus spp. using microbroth dilution (CLSI M27/M38 protocols). Minimum inhibitory concentrations (MICs) are determined, often with fluconazole as a positive control. Molecular docking against fungal targets like 14α-demethylase (PDB: 3LD6) provides preliminary mechanistic insights .
Q. What solvent systems are optimal for recrystallization?
Ethanol-dimethylformamide (1:1 v/v) or ethanol-nitrobenzene mixtures are effective for recrystallization, balancing solubility and polarity to yield high-purity crystals (melting point: 369–371 K) .
Q. How are substituents on the quinoline ring engineered to modulate bioactivity?
Bromine at position 6 enhances steric bulk and electrophilicity, potentially improving target binding. Methyl groups at position 2 increase lipophilicity, aiding membrane permeability. Substituent effects are validated via comparative SAR studies using analogs with Cl, F, or methoxy groups .
Advanced Research Questions
Q. How can conflicting spectral and crystallographic data for triazolo-thiadiazoles be resolved?
Discrepancies between NMR-derived tautomeric forms and X-ray structures (e.g., planar vs. non-planar ring systems) are resolved via:
- Single-crystal XRD : Determines absolute conformation (e.g., dihedral angles between triazolo-thiadiazole and quinoline rings, typically 74–85°) .
- DFT calculations : Predict stability of tautomers using Gaussian09 with B3LYP/6-31G(d) basis sets .
- Dynamic NMR : Detects tautomerization in solution if exchange rates are < 10³ s⁻¹ .
Q. What strategies improve synthetic yields of the 6-bromoquinoline moiety?
- Directed ortho-metallation : Using n-BuLi to brominate 2-methylquinoline at −78°C, achieving >80% regioselectivity .
- Ultrasound-assisted synthesis : Reduces reaction time from 16 h to 4 h via cavitation-enhanced mixing .
- Microwave irradiation : Accelerates cyclocondensation (30 min vs. 16 h) with 15% higher yield .
Q. How do C–H···π and S···N interactions influence crystal packing and stability?
Weak interactions (e.g., C–H···π distances: 2.7–3.1 Å, S···N contacts: 3.2–3.3 Å) consolidate crystal lattices into 3D networks. These are mapped using Mercury software and correlated with thermal stability (TGA/DSC data) .
Q. What in silico methods predict off-target effects in mammalian cells?
Q. How are substituent electronic effects quantified to optimize antimicrobial activity?
- Hammett constants (σ) : Electron-withdrawing groups (Br: σₚ = 0.23) enhance electrophilic reactivity at the thiadiazole sulfur.
- DFT frontier orbitals : Lower LUMO energies (−1.8 eV) correlate with improved target binding (e.g., 14α-demethylase) .
- LogP adjustments : Methyl/ethyl groups increase logP from 2.1 to 3.4, enhancing Gram-negative bacterial uptake .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
